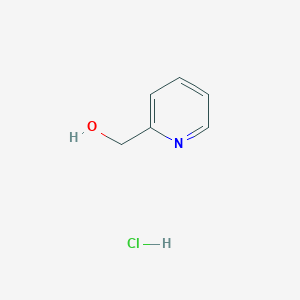

2-Pyridinemethanol hydrochloride

Description

The exact mass of the compound 2-Pyridinemethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyridinemethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOOLIFIQJUSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-89-1 | |

| Record name | 6329-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

2-Pyridinemethanol hydrochloride CAS number and molecular formula

An In-depth Technical Guide to 2-Pyridinemethanol Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 2-Pyridinemethanol hydrochloride (CAS No: 6329-89-1), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, applications, and handling, emphasizing the scientific rationale behind its use and experimental protocols.

Core Chemical Identity and Properties

2-Pyridinemethanol, in both its free base and hydrochloride salt forms, is a pivotal building block in synthetic organic chemistry. The hydrochloride salt enhances stability and aqueous solubility, often making it the preferred form for certain applications.

The pyridine ring provides aromatic characteristics and a site for coordination chemistry, while the hydroxymethyl group offers a reactive handle for a wide array of chemical transformations, including oxidation, esterification, and condensation reactions. This dual functionality is the cornerstone of its versatility.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-Pyridinemethanol hydrochloride | ChemicalBook[1][2] |

| CAS Number | 6329-89-1 | ChemicalBook[1][2] |

| Molecular Formula | C₆H₈ClNO | ChemicalBook[1] |

| Molecular Weight | 145.59 g/mol | ChemicalBook[1] |

| Synonyms | 2-(Hydroxymethyl)pyridine hydrochloride | N/A |

Table 2: Physicochemical Properties

| Property | Value (for 2-Pyridinemethanol, free base) | Source |

| CAS Number | 586-98-1 | Sigma-Aldrich |

| Appearance | Colorless to light yellow clear liquid | TCI Chemicals[3] |

| Molecular Formula | C₆H₇NO | Sigma-Aldrich |

| Molecular Weight | 109.13 g/mol | Sigma-Aldrich |

| Boiling Point | 112-113 °C at 16 mmHg | Sigma-Aldrich |

| Density | 1.131 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.543 | Sigma-Aldrich |

| Solubility | Soluble in water and methanol | TCI Chemicals[3] |

Note: The hydrochloride salt is typically a solid with enhanced water solubility compared to the free base.

Synthesis and Mechanistic Insights

The synthesis of 2-Pyridinemethanol is a well-established process, often starting from readily available precursors like 2-methylpyridine (α-picoline). Understanding the synthetic pathway is crucial for ensuring high purity and yield.

One common, multi-step approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and hydrolysis. This method is favored for its controlled introduction of the hydroxyl group.

Causality in Synthesis:

-

N-Oxidation: The initial oxidation of the pyridine nitrogen using an agent like hydrogen peroxide in acetic acid is a critical activating step. This electronic modification facilitates the subsequent rearrangement.

-

Acetate Rearrangement: The N-oxide is reacted with acetic anhydride, leading to a rearrangement that forms 2-acetoxymethylpyridine. This step strategically positions the functional group at the desired 2-position.

-

Hydrolysis: The final step involves the hydrolysis of the acetate ester, typically with an aqueous base, to yield the target 2-Pyridinemethanol. This is a standard deprotection step to unmask the primary alcohol.

An alternative, more direct route is the reduction of 2-pyridinecarboxaldehyde using a reducing agent like lithium aluminum hydride (LiAlH₄).[4] This method is efficient but requires careful handling of the highly reactive hydride reagent under anhydrous conditions.

Caption: Common synthetic pathways to 2-Pyridinemethanol hydrochloride.

Applications in Drug Development and Research

The utility of 2-Pyridinemethanol hydrochloride stems from its identity as a versatile pyridine-containing building block.

-

Pharmaceutical Intermediate: It is a key precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] Its structure is a fragment of molecules developed for various therapeutic areas.

-

Biological Activity: The 2-pyridinemethanol moiety itself has been investigated for several biological activities:

-

Hypoglycemic Activity: It has demonstrated the ability to affect blood glucose levels, making it a molecule of interest in research targeting diabetes and metabolic disorders.[5]

-

Antimicrobial and Antifungal Properties: Studies have explored its potential in developing new antimicrobial and antifungal agents.

-

Central Nervous System (CNS) Applications: The pyridine ring is a well-known scaffold in CNS drug discovery. It is a key component of nicotinic acetylcholine receptor (nAChR) agonists and antagonists, which are implicated in smoking cessation aids and treatments for neurological disorders.[6] The hydroxyl group on 2-pyridinemethanol provides a convenient point for elaboration to create more complex ligands targeting these receptors.

-

Caption: Relationship between structure and applications.

Self-Validating Experimental Protocols

Adherence to rigorous protocols is essential for reproducible research. The following sections detail validated procedures for characterization and handling.

Protocol 1: Identity and Purity Confirmation

This protocol outlines a multi-technique approach to verify the structure and purity of a supplied sample of 2-Pyridinemethanol (free base), which is a necessary precursor to forming the hydrochloride salt.

Objective: To confirm the chemical identity and assess the purity of 2-Pyridinemethanol.

Methodology:

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Validation Criteria: The spectrum should exhibit characteristic signals corresponding to the pyridine and methylene protons.

-

A multiplet for the proton at position 6 of the pyridine ring (downfield, ~8.5 ppm).

-

Multiplets for the protons at positions 3, 4, and 5 (~7.1-7.7 ppm).

-

A singlet for the methylene (-CH₂) protons (~4.7 ppm).

-

A broad singlet for the hydroxyl (-OH) proton, which may vary in chemical shift (~5.4 ppm) and can be confirmed by D₂O exchange.[7]

-

-

Causality: NMR provides an unambiguous fingerprint of the molecule's hydrogen framework. The distinct chemical shifts are dictated by the electronic environment of the aromatic ring and the electronegative oxygen atom. Purity can be estimated by integrating the signals and identifying any peaks from residual solvents or synthetic impurities.

-

-

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: Prepare a dilute solution of the sample in methanol.

-

Validation Criteria: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 110.1.

-

Causality: MS confirms the molecular weight of the compound. The observation of the correct molecular ion peak provides strong evidence of the compound's identity. The fragmentation pattern can also offer further structural confirmation.[7]

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film.

-

Validation Criteria: Look for key absorption bands:

-

Broad O-H stretch (~3300-3400 cm⁻¹) characteristic of the alcohol.

-

C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹).

-

C=C and C=N ring stretching vibrations in the aromatic region (~1400-1600 cm⁻¹).

-

C-O stretch (~1000-1100 cm⁻¹).

-

-

Causality: IR spectroscopy confirms the presence of key functional groups (hydroxyl, pyridine ring), corroborating the structure determined by NMR and MS.

-

Protocol 2: Safe Handling and Storage

2-Pyridinemethanol and its hydrochloride salt require specific handling procedures to maintain chemical integrity and ensure user safety.

Objective: To define safe storage and handling practices.

Methodology:

-

Personal Protective Equipment (PPE):

-

Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8][9]

-

Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[8]

-

The compound is harmful if swallowed.[8] Do not eat, drink, or smoke in the handling area.

-

-

Storage:

-

Temperature: Store in a cool, refrigerated environment (2-8°C).[4]

-

Atmosphere: The free base is noted as being air-sensitive.[8] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Container: Keep in a tightly sealed, light-resistant container.[4][9] The compound is hygroscopic (absorbs moisture from the air).[4]

-

Causality: Refrigeration slows potential degradation pathways. An inert atmosphere prevents oxidation of the alcohol or other sensitive parts of the molecule. Tightly sealed containers are crucial to prevent moisture absorption, which can affect reactivity and weighing accuracy.

-

-

Incompatibilities:

-

Avoid contact with strong oxidizing agents, acids, and bases, as these can induce unwanted chemical reactions.[8]

-

References

- ChemicalBook. 2-PYRIDINEMETHANOL HYDROCHLORIDE synthesis.

- Vulcanchem. 2-PYRIDINEMETHANOL (586-98-1) for sale.

- ChemicalBook. 2-PYRIDINEMETHANOL HYDROCHLORIDE | 6329-89-1.

- Sigma-Aldrich. 2-Pyridinemethanol 98 586-98-1.

- Sigma-Aldrich. 2-Pyridinemethanol 98 586-98-1.

- Guidechem. 2-Pyridinemethanol 586-98-1 wiki.

- SGT Life Sciences. 2-Pyridine Methanol Exporters Suppliers & Manufacturers.

- TCI Chemicals. Pyridin-2-ylmethanol | 586-98-1.

- National Institutes of Health (NIH). Pyridine alkaloids with activity in the central nervous system - PMC.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

Sources

- 1. 2-PYRIDINEMETHANOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-PYRIDINEMETHANOL HYDROCHLORIDE | 6329-89-1 [chemicalbook.com]

- 3. Pyridin-2-ylmethanol | 586-98-1 | TCI AMERICA [tcichemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-PYRIDINEMETHANOL (586-98-1) for sale [vulcanchem.com]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Reduction of 2-Pyridinecarboxaldehyde to 2-Pyridinemethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the reduction of 2-pyridinecarboxaldehyde to 2-pyridinemethanol, a crucial intermediate in pharmaceutical and agrochemical industries.[1] The document delves into the core mechanisms of prevalent reduction strategies, including metal hydride reductions and catalytic hydrogenation. Each section offers a detailed examination of the reaction's causality, field-proven experimental protocols, and comparative data to inform procedural choices. The guide is structured to serve as a vital resource for researchers, scientists, and drug development professionals, ensuring a blend of theoretical understanding and practical application with a strong emphasis on scientific integrity and safety.

Introduction: The Significance of 2-Pyridinemethanol

2-Pyridinemethanol, a heterocyclic alcohol, is a foundational building block in organic synthesis.[1] Its structural features, a pyridine ring coupled with a primary alcohol, make it a versatile precursor for a wide array of more complex molecules. In the pharmaceutical sector, it is a key intermediate for nicotinamide derivatives and various pyridine-based drugs.[1] The synthesis of this compound is therefore of significant interest, with the reduction of 2-pyridinecarboxaldehyde being one of the most direct and common routes. Understanding the nuances of this transformation is paramount for achieving high yields, purity, and scalability.

Core Reduction Methodologies: A Mechanistic Overview

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic chemistry. For 2-pyridinecarboxaldehyde, the primary methods involve the addition of a hydride (H⁻) or hydrogen atoms across the carbonyl (C=O) double bond. The choice of methodology depends on factors such as scale, desired selectivity, available equipment, and safety considerations. The most prominent methods are:

-

Metal Hydride Reduction: Utilizing reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

-

Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C).

-

Transfer Hydrogenation: Using a hydrogen donor molecule in the presence of a catalyst.

This guide will focus primarily on the first two methods, as they are the most widely implemented in laboratory and industrial settings.

Metal Hydride Reduction: A Detailed Analysis

Metal hydrides are a class of powerful reducing agents that act as a source of the hydride ion (H⁻). The choice between different hydride reagents is a critical decision based on reactivity, selectivity, and safety.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for the reduction of aldehydes and ketones.[2] Its lower reactivity compared to other hydrides means it typically does not reduce esters, amides, or carboxylic acids, which is advantageous when these functional groups are present elsewhere in the molecule.[2][3]

Mechanism of Action:

The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[4] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also participates in the mechanism.[5]

-

Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the carbonyl carbon, breaking the C=O pi bond and forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the final product, 2-pyridinemethanol.[4] This step can also occur during an aqueous workup.

Diagram: Mechanism of NaBH₄ Reduction

Caption: Mechanism of 2-pyridinecarboxaldehyde reduction by NaBH₄.

Experimental Protocol: NaBH₄ Reduction

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pyridinecarboxaldehyde (1.0 eq.) in methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

-

Reagent Addition: Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add distilled water or aqueous 1N HCl to quench the excess NaBH₄ and decompose the borate complexes.[3]

-

Work-up: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-pyridinemethanol, which can be further purified by distillation or chromatography if necessary.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a much more potent reducing agent than NaBH₄.[7] It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides.[8] This high reactivity necessitates the use of anhydrous aprotic solvents (like diethyl ether or THF) and strict exclusion of moisture, as LAH reacts violently with water.[1]

Causality Behind Experimental Choices:

-

Solvent: Anhydrous ether or THF are used because they are aprotic and will not react with LAH.[1]

-

Inert Atmosphere: The reaction is run under nitrogen or argon to prevent moisture from the air from reacting with the LAH.

-

Controlled Addition: The substrate is often added slowly to a cooled suspension of LAH to manage the highly exothermic nature of the reaction.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

-

Cooling: Cool the LAH suspension to 0 °C.

-

Substrate Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous ether/THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching (Fieser workup): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Filtration & Purification: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts, washing the filter cake thoroughly with ether/THF. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

| Reagent | Relative Reactivity | Solvents | Functional Groups Reduced | Safety Considerations |

| NaBH₄ | Moderate | Protic (MeOH, EtOH), Water | Aldehydes, Ketones, Imines | Low; reacts slowly with water |

| LiAlH₄ | Very High | Aprotic (Ether, THF) | Aldehydes, Ketones, Esters, Acids, Amides, Nitriles | High; reacts violently with water and protic solvents |

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and highly scalable method for reduction. It involves the use of H₂ gas and a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C).[9]

Mechanism of Action:

The mechanism is complex and occurs on the surface of the metal catalyst.[9]

-

Adsorption: Both the 2-pyridinecarboxaldehyde and H₂ gas adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl group of the aldehyde, first to the oxygen and then to the carbon (or vice versa), resulting in the formation of 2-pyridinemethanol.

-

Desorption: The product, 2-pyridinemethanol, desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

Diagram: Catalytic Hydrogenation Workflow

Caption: General workflow for a laboratory-scale catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a hydrogenation flask, add 2-pyridinecarboxaldehyde (1.0 eq.) followed by a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).[10] Add 10% Pd/C catalyst (typically 1-5 mol%).

-

Inerting: Seal the flask and purge the system with an inert gas like nitrogen or argon to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas, typically via a balloon for atmospheric pressure reactions, or into a pressurized reactor for higher pressures (e.g., 6 bar).[11]

-

Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is often exothermic and may require cooling. Monitor hydrogen uptake or use TLC to track progress.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas. Caution: The catalyst can be pyrophoric and should not be exposed to air while dry.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.

Alternative and Green Methodologies

While hydride reduction and catalytic hydrogenation are workhorse methods, other techniques offer unique advantages in terms of selectivity and sustainability.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a cheap and environmentally friendly aluminum alkoxide catalyst (e.g., aluminum isopropoxide) with a sacrificial alcohol (isopropanol) as the hydrogen source.[12][13] The reaction is highly chemoselective for aldehydes and ketones.[14]

-

Biocatalysis: The use of enzymes, such as carboxylate reductases (CARs) or alcohol dehydrogenases, offers unparalleled selectivity under mild, aqueous conditions.[15] This approach is a cornerstone of green chemistry, though it may require specialized expertise and equipment.

Conclusion

The reduction of 2-pyridinecarboxaldehyde to 2-pyridinemethanol can be effectively achieved through several robust methodologies. The selection of a specific protocol is a strategic decision guided by the scale of the reaction, the presence of other functional groups, and available resources. Sodium borohydride offers a safe and selective option for small-scale synthesis. Lithium aluminum hydride provides greater power but demands stringent safety protocols. For larger-scale and cleaner production, catalytic hydrogenation stands out as a highly efficient and industrially viable method. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers and developers can confidently select and optimize the synthesis of this vital chemical intermediate.

References

-

MDPI. (2023). 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity. Retrieved from [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

- Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.

- Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.

-

ACS Publications. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN105601559A - Synthetic method for 2-pyridylaldehyde.

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

PubMed Central. (2026). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Retrieved from [Link]

-

Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

ACS Publications. (n.d.). Uncatalyzed Meerwein−Ponndorf−Oppenauer−Verley Reduction of Aldehydes and Ketones under Supercritical Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. Retrieved from [Link]

-

Drug Discovery Unit Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

-

Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxaldehyde. WebBook. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Retrieved from [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

-

YouTube. (2018). Lithium aluminum hydride reduction. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 12. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 15. researchgate.net [researchgate.net]

Comprehensive Health & Safety Guide: 2-Pyridinemethanol Hydrochloride

This guide is structured as a high-level operational protocol for research and development environments. It prioritizes actionable risk management, chemical logic, and field-proven handling strategies over generic safety data.

CAS: 6329-89-1 | Formula: C₆H₈ClNO | M.W.: 145.59 g/mol Synonyms: 2-(Hydroxymethyl)pyridine hydrochloride; Pyridin-2-ylmethanol hydrochloride.

Part 1: Core Directive & Risk Profile

The "Why" of Hazard Management

As a Senior Application Scientist, it is critical to understand that 2-Pyridinemethanol Hydrochloride is not just a simple salt. It acts as a bifunctional intermediate : it possesses a basic pyridine ring (protonated) and a primary alcohol tail.

In drug discovery (e.g., TRPV3 antagonists) and ligand synthesis, this compound is frequently converted into 2-chloromethylpyridine hydrochloride via thionyl chloride. Crucial Insight: While the starting material (2-pyridinemethanol HCl) is a moderate irritant, its downstream product (the chloromethyl derivative) is a potent alkylating agent with nitrogen-mustard-like properties. Therefore, safety protocols must account for the entire synthetic workflow, not just the isolated starting material.

Toxicological & Physical Matrix

| Parameter | Specification / Hazard Logic |

| Physical State | White to off-white crystalline solid. Highly Hygroscopic. |

| GHS Classification | Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3. |

| Key Toxicity | LD50 (Oral, Rat): ~1000–1500 mg/kg (Estimated from free base data).The hydrochloride moiety adds corrosive potential to mucous membranes. |

| Target Organs | Respiratory system (inhalation of dust), Central Nervous System (high doses). |

| Decomposition | Thermal decomposition releases HCl gas (corrosive) and NOx (toxic). |

Part 2: Occupational Hygiene & Engineering Controls

Engineering Control Logic

Do not rely solely on PPE.[1] The hygroscopic nature of this salt means it will clump and potentially aerosolize as heavy dust during weighing.

-

Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Weighing Station with a face velocity of 80–100 fpm.

-

Atmosphere Control: Due to its hygroscopicity, store and handle under inert atmosphere (Nitrogen/Argon) if precise stoichiometry is required for subsequent sensitive catalysis (e.g., Pd-catalyzed coupling).

Personal Protective Equipment (PPE) Selection

-

Hand Protection: Nitrile gloves (0.11 mm minimum) are sufficient for incidental contact. However, if using in conjunction with Thionyl Chloride (SOCl₂) , double-gloving with a Silver Shield® or Viton® underlayer is mandatory due to the permeation risk of the reagents.

-

Respiratory Protection: If working outside a hood (not recommended), use a P95/P100 particulate respirator . The HCl component can sublime; a full-face respirator with acid gas cartridges is required for spill cleanup.

Part 3: Emergency Response Protocols

Exposure Response Workflow

-

Inhalation: Immediate removal to fresh air.[1] Mechanism: The HCl salt dissociates on moist mucous membranes, causing immediate acid irritation.

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Contraindication: Do not use organic solvents (ethanol/DMSO) to wash skin; this enhances transdermal absorption of the pyridine moiety.

-

Eye Contact: Flush for 15 minutes. Note: The pH of the eye fluid will drop rapidly; immediate irrigation is vital to prevent corneal opacity.

Spill Management (The Neutralization Logic)

Scenario: A 50g bottle drops and shatters.

-

Evacuate the immediate area to let dust settle.

-

Don PPE: Goggles, Nitrile gloves, N95 mask.

-

Neutralize: Do not just sweep. Cover the spill with Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of sand and soda ash .

-

Why? This neutralizes the hydrochloride acid component immediately, preventing HCl gas release during disposal.

-

-

Collect: Sweep the neutralized paste/powder into a hazardous waste container labeled "Organic Solid with Acid Residue."

Part 4: Synthesis & Stability (Field-Proven Insights)

The "Hidden" Hazard in Synthesis

Researchers often use this compound to synthesize ligands or drugs. The most common reaction involves converting the alcohol group to a chloride.

Critical Warning: The reaction of 2-pyridinemethanol HCl with Thionyl Chloride (SOCl₂) generates 2-Chloromethylpyridine HCl .

-

Risk: 2-Chloromethylpyridine is unstable as a free base (it self-polymerizes explosively) and is a potent vesicant (blister agent) even as a salt.

-

Protocol: When performing this transformation, ensure the reaction vessel is vented through a caustic scrubber (NaOH trap) to capture evolved SO₂ and HCl gases.

Storage & Incompatibility[2]

-

Hygroscopicity: Store in a desiccator. Moisture absorption alters the molecular weight, ruining stoichiometric precision in synthesis.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Strong Bases: Exothermic deprotonation releases the free base (2-pyridinemethanol), which is a liquid and may alter the physical containment requirements.

-

Part 5: Visualizations

Diagram 1: Exposure & Spill Decision Tree

This workflow dictates the logical response to physical exposure or laboratory spills.

Caption: Decision logic for immediate response to 2-Pyridinemethanol HCl incidents, emphasizing neutralization.

Diagram 2: Synthetic Hazard Pathway

This diagram illustrates the escalation of risk when this compound is used in common drug development workflows.

Caption: Risk escalation pathway during the conversion of 2-Pyridinemethanol HCl to its chloromethyl derivative.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11504, 2-Pyridinemethanol. Retrieved from [Link]

-

Master Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (SOCl2). Retrieved from [Link]

Sources

2-Pyridinemethanol Hydrochloride: Structural Dynamics & Synthetic Utility

This technical guide provides an in-depth analysis of 2-Pyridinemethanol Hydrochloride (CAS: 6329-89-1), focusing on its structural dynamics, spectroscopic signatures, and utility in pharmaceutical synthesis.

Executive Summary

2-Pyridinemethanol hydrochloride (2-PyMeOH[1][2][3]·HCl) serves as a critical bifunctional building block in modern drug discovery and coordination chemistry. Its utility stems from the interplay between the hard nitrogen donor of the pyridine ring and the labile hydroxyl group. Upon protonation, the molecule undergoes significant electronic redistribution, altering its reactivity profile and solubility—factors that are pivotal for its role as an intermediate in the synthesis of antihistamines (e.g., fexofenadine precursors) and multidentate ligands.

Molecular Architecture & Crystallography

The Protonation Event

The transition from 2-pyridinemethanol (free base) to its hydrochloride salt fundamentally changes the molecular geometry. In the free base, the pyridine nitrogen possesses a lone pair capable of accepting a proton or acting as a Lewis base. In the hydrochloride salt, this nitrogen is protonated (

-

Cationic Core: The proton resides on the pyridine nitrogen, creating a formal positive charge delocalized across the aromatic ring.

-

Anionic Counter-balance: The chloride ion (

) stabilizes the structure via electrostatic interactions and hydrogen bonding. -

Hydrogen Bonding Network: Unlike the free base, which may exhibit weak intramolecular hydrogen bonding (

), the salt forms a robust intermolecular network. The pyridinium

Structural Visualization (DOT)

The following diagram illustrates the structural transformation and the critical hydrogen-bonding network in the crystalline lattice.

Bonding Characteristics & Spectroscopic Signatures

The protonation of the pyridine ring induces measurable shifts in both vibrational (IR) and magnetic resonance (NMR) spectra. These shifts are diagnostic for quality control.

Infrared Spectroscopy (FT-IR)

The formation of the salt is most visible in the high-frequency region of the IR spectrum.

| Functional Group | Free Base ( | Hydrochloride Salt ( | Mechanistic Explanation |

| O-H Stretch | 3200–3400 (Broad) | 3100–3350 (Overlapping) | Remains present; broadening increases due to interaction with |

| N-H Stretch | Absent | 2400–2700 (Broad/Multiple) | Diagnostic "ammonium" band; indicates quaternary nitrogen formation. |

| C=N Ring Stretch | ~1590 | ~1630 | Bond order increase and ring tightening upon protonation. |

| C-H (Aromatic) | 3000–3100 | 3000–3100 | Minimal change, but intensity often varies. |

Nuclear Magnetic Resonance ( H-NMR)

Protonation causes a significant deshielding effect . The positive charge on the nitrogen pulls electron density away from the ring protons, shifting signals downfield. This is most pronounced at the

-

Solvent:

(Note: N-H proton exchanges and is usually not visible). -

Key Shifts:

-

H6 (adj. to N): Shifts from

~8.5 (free base) to -

CH2-OH: Shifts downfield due to the inductive effect of the cationic ring.

-

Synthetic Protocols & Quality Control

Synthesis of 2-Pyridinemethanol Hydrochloride

While the free base is commercially available, the hydrochloride salt is often prepared in situ or isolated for stability. The following protocol ensures high purity and minimizes hygroscopic water uptake.

Reagents:

-

2-Pyridinemethanol (98%+)[4]

-

Hydrochloric acid (concentrated aqueous or anhydrous in ether)

-

Solvent: Ethanol or Isopropanol

Protocol:

-

Dissolution: Dissolve 10.9 g (100 mmol) of 2-pyridinemethanol in 50 mL of absolute ethanol.

-

Acidification:

-

Method A (Anhydrous): Bubble dry HCl gas into the chilled solution until saturation.

-

Method B (Aqueous): Add 10 mL of conc. HCl (12M) dropwise with stirring at 0°C.

-

-

Crystallization: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a white to off-white solid.

-

Purification: Recrystallize from a mixture of ethanol/diethyl ether (1:3).

-

Drying: Dry in a vacuum desiccator over

to remove trace moisture (critical due to hygroscopicity).

Synthesis Workflow (DOT)

Pharmaceutical & Catalytic Utility[2]

Pharmaceutical Intermediates

2-Pyridinemethanol hydrochloride is a versatile pharmacophore precursor.[2]

-

Antihistamines: It is a structural homolog used in the synthesis of piperidine-based antihistamines (e.g., fexofenadine analogs), where the pyridine ring is often reduced to a piperidine moiety later in the sequence.

-

Anesthetics: Derivatives of pyridinemethanols are investigated for local anesthetic properties, leveraging the lipid solubility of the aromatic ring and the pKa modulation of the amine.

Ligand Design in Coordination Chemistry

In drug development, metal-based drugs (metallodrugs) require stable ligands. 2-Pyridinemethanol acts as a bidentate N,O-donor ligand.

-

Chelation: The nitrogen and the hydroxyl oxygen form stable 5-membered chelate rings with transition metals (Zn, Cu, Pt).

-

Sensor Development: Bis(2-pyridylmethyl)amine (DPA) derivatives, synthesized from this core, are the gold standard for Zinc(II) sensing in biological systems.

References

-

Crystal Structure & Bonding

-

Acta Crystallographica Section E. "Structure of pyridinium derivatives and hydrogen bonding networks."

-

-

Spectroscopic Data

-

NIST Chemistry WebBook. "2-Pyridinemethanol and Hydrochloride IR/Mass Spectra."

-

-

Synthetic Protocols

-

Organic Syntheses.[5] "General methods for pyridine hydrochloride formation."

-

-

Physical Properties

-

PubChem Database. "Compound Summary: 2-Pyridinemethanol Hydrochloride (CAS 6329-89-1)."[2]

-

-

NMR Shift Data

Sources

The Pyridine N-Oxide Switch: A Technical Guide to Orthogonal Reactivity

Executive Summary

For the drug discovery chemist, pyridine is a paradox: ubiquitous in pharmacophores yet notoriously resistant to direct functionalization. The pyridine ring is electron-deficient, rendering it inert to electrophilic aromatic substitution (EAS) and sluggish in nucleophilic attacks without strong electron-withdrawing groups.

Pyridine N-oxide (Py-N-O) resolves this paradox. It acts as a chemical switch , temporarily reversing the electronic bias of the ring to unlock positions C2 and C4 for modification. Once functionalized, the oxygen "switch" can be removed (deoxygenated), returning the molecule to its parent pyridine state. This guide details the mechanistic principles, validated protocols, and strategic applications of Py-N-O chemistry.

Part 1: Electronic Structure & The "Push-Pull" Paradigm

The utility of Py-N-O stems from its unique resonance capability. Unlike pyridine, which is purely electron-withdrawing, the N-oxide moiety exhibits a "push-pull" electronic effect:

-

Inductive Withdrawal (-I): The positively charged nitrogen withdraws electron density from the ring.

-

Mesomeric Donation (+M): The oxygen atom donates electron density back into the ring via

-overlap.

This duality creates specific zones of reactivity:

-

C2/C4 Positions: Enriched with electron density (relative to pyridine) allowing Electrophilic Substitution .

-

C2/C4 Positions: Simultaneously susceptible to Nucleophilic Attack because the N-oxide oxygen can act as a leaving group or facilitate Meisenheimer complex formation.

Visualizing the Resonance

The following diagram illustrates the resonance contributors that dictate this reactivity.

Figure 1: The "Push-Pull" resonance effects creating orthogonal reactivity zones.

Part 2: Synthesis & Preparation[1][2][3][4]

Oxidation of pyridine is the gateway step. While hydrogen peroxide is cheapest, m-CPBA is the standard for research scale due to mild conditions and ease of workup.

Comparative Oxidation Methodologies

| Method | Reagents | Conditions | Yield | Pros | Cons |

| Standard (Lab) | m-CPBA, DCM | 0°C to RT, 2-12h | 85-95% | Mild, tolerates most functional groups. | m-CPBA is shock-sensitive; benzoic acid byproduct removal. |

| Scale-Up | H₂O₂ (30%), Acetic Acid | 70-80°C, 12-24h | 70-85% | Cheap, scalable. | Harsh acidic conditions; incompatible with acid-labile groups. |

| Green | Urea-H₂O₂ (UHP), Phthalic Anhydride | RT, Methanol | 80-90% | Solid reagents, safer than liquid H₂O₂. | Slower reaction kinetics. |

Protocol 1: Standard m-CPBA Oxidation

Self-Validating Check: Monitor disappearance of pyridine by TLC (MeOH/DCM 1:9). Py-N-O is significantly more polar (lower Rf).

-

Setup: Dissolve pyridine substrate (1.0 equiv) in DCM (0.1 M). Cool to 0°C.[1]

-

Addition: Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

-

Reaction: Warm to RT and stir for 3-12 hours.

-

Workup:

-

Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid.

-

Wash with 10% Na₂S₂O₃ to quench excess peroxide.

-

Dry organic layer (MgSO₄) and concentrate.

-

-

Purification: Usually requires short silica plug filtration due to high polarity.

Part 3: Electrophilic Functionalization (Nitration)

Direct nitration of pyridine is nearly impossible (<5% yield). Py-N-O allows nitration at C4 (para) with moderate yields.

Critical Mechanism Note: Although the N-oxide activates the ring, the reaction requires strong acid (H₂SO₄). Under these conditions, the N-oxide is protonated (

Protocol 2: C4-Nitration of Pyridine N-Oxide

-

Preparation: Mix fuming HNO₃ (2.9 equiv) and Conc. H₂SO₄ (5.6 equiv) at 0°C.

-

Addition: Add Py-N-O (1.0 equiv) to the acid mixture.

-

Reaction: Heat to 125-130°C for 3 hours. Caution: Evolution of NO₂ gas.

-

Workup:

-

Cool to RT. Pour onto crushed ice (exothermic).

-

Neutralize with solid Na₂CO₃ to pH 7-8.[1]

-

Precipitate (4-nitropyridine N-oxide) is collected by filtration or extracted with acetone.

-

-

Yield: Expect 45-70%.

Part 4: The Boekelheide Rearrangement (C2 Functionalization)

The Boekelheide reaction is the premier method for converting 2-methylpyridine N-oxide into 2-(hydroxymethyl)pyridine. It elegantly utilizes the N-oxide oxygen as an internal nucleophile.

Mechanism: The [3,3]-Sigmatropic Shift

The reaction proceeds via acylation of the oxygen, deprotonation of the alpha-methyl group, and a concerted rearrangement.

Figure 2: The Boekelheide Rearrangement pathway.

Protocol 3: Mild Boekelheide with TFAA

Why TFAA? Trifluoroacetic anhydride activates the N-oxide at room temperature, whereas acetic anhydride requires reflux (140°C).

-

Setup: Dissolve 2-methylpyridine N-oxide (1.0 equiv) in DCM at 0°C.

-

Acylation: Add TFAA (1.5 equiv) dropwise. Solution turns yellow/orange.

-

Reaction: Stir at RT for 2-4 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

-

Hydrolysis (Optional): To get the alcohol, treat the crude trifluoroacetate ester with K₂CO₃ in MeOH.

Part 5: Modern C-H Activation (Fagnou Conditions)

For drug hunters, the "Holy Grail" is direct arylation without pre-functionalization. Keith Fagnou's work established the Concerted Metallation-Deprotonation (CMD) pathway, allowing direct arylation at C2 with high regioselectivity.

Protocol 4: Pd-Catalyzed Direct Arylation

Self-Validating Check: Use anhydrous toluene. Moisture inhibits the CMD step.

-

Substrate: Pyridine N-oxide (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: P(t-Bu)₃-HBF₄ (10 mol%) or P(t-Bu)₃.

-

Base: K₂CO₃ (2.0 equiv) - Crucial for the deprotonation step.

-

Solvent: Toluene, 110°C, 16h.

Figure 3: Catalytic cycle for Fagnou C-H activation via CMD mechanism.

Part 6: Deoxygenation (Closing the Loop)

Once the desired functional group is installed, the N-oxide is often removed to restore the pyridine pharmacophore.

| Method | Reagents | Conditions | Specificity |

| PCl₃ | PCl₃, CHCl₃ | Reflux, 1h | Robust. Works on almost everything. Harsh. |

| Pd/C | Pd/C, HCOONH₄ | MeOH, RT | Mild. Good for acid-sensitive substrates. Avoid if halogens present (dehalogenation risk). |

| Zinc | Zn dust, AcOH | RT to 60°C | Chemoselective. Good for preserving other reducible groups. |

References

-

Synthesis (mCPBA): Organic Syntheses, Coll. Vol. 4, p. 704 (1963); Vol. 33, p. 79 (1953). Link

-

Nitration Protocol: Organic Syntheses, Coll. Vol. 4, p. 654 (1963). Link

-

Boekelheide Reaction: Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides." J. Am. Chem. Soc.[2][3]1954 , 76, 1286. Link

-

Fagnou C-H Activation: Campeau, L.-C., & Fagnou, K. "Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc.2005 , 127, 18020.[3] Link

-

Mild Deoxygenation: Zacharie, B., et al. "A Mild Procedure for the Reduction of Pyridine N-Oxides." J. Org. Chem.2001 , 66, 5264.[4][5] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Application Note: Precision Synthesis of Neratinib Intermediate (Side Chain) via Mitsunobu Coupling of 2-Pyridinemethanol

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the critical ether-bond formation step using 2-Pyridinemethanol to synthesize the key aniline fragment of Neratinib (HKI-272).

Executive Summary

Neratinib (HKI-272) is an irreversible tyrosine kinase inhibitor (TKI) targeting HER2 and EGFR, used extensively in the treatment of early-stage HER2-positive breast cancer. The molecule’s efficacy relies on its specific pharmacophore, including a 3-cyanoquinoline core and a specialized aniline side chain.

This protocol details the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline , the critical "Western" fragment of Neratinib. While industrial routes often employ nucleophilic substitution using 2-picolyl chloride, this guide focuses on the Mitsunobu Coupling protocol using 2-Pyridinemethanol . This route offers superior regioselectivity and avoids the handling of vesicant, unstable picolyl chloride free bases, making it ideal for high-precision laboratory and pilot-scale synthesis.

Chemical Reaction Strategy

The synthesis targets the ether linkage between 2-chloro-4-nitrophenol and 2-pyridinemethanol . The resulting nitro-ether is subsequently reduced to the aniline, which serves as the nucleophile for the final coupling with the quinoline core.

Reaction Scheme

The following diagram illustrates the transformation from raw materials to the active aniline intermediate.

Figure 1: Synthetic pathway for the Neratinib aniline fragment via Mitsunobu coupling and nitro-reduction.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2][3] | Eq.[3][4][5][6][7][8] | Role |

| 2-Chloro-4-nitrophenol | 619-08-9 | 1.0 | Substrate (Phenol) |

| 2-Pyridinemethanol | 586-98-1 | 1.1 | Substrate (Alcohol) |

| Triphenylphosphine ( | 603-35-0 | 1.2 | Phosphine Source |

| DIAD (Diisopropyl azodicarboxylate) | 2446-83-5 | 1.2 | Azo Coupling Agent |

| THF (Anhydrous) | 109-99-9 | -- | Solvent |

| Iron Powder | 7439-89-6 | 4.0 | Reducing Agent (Step 2) |

Step 1: Mitsunobu Ether Formation

Objective: Synthesize 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene.

-

Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with nitrogen (

). -

Charge: Add 2-Chloro-4-nitrophenol (10.0 g, 57.6 mmol), 2-Pyridinemethanol (6.91 g, 63.4 mmol), and Triphenylphosphine (18.1 g, 69.1 mmol) to the flask.

-

Solvation: Add anhydrous THF (150 mL). Stir at Room Temperature (RT) until a clear homogeneous solution is obtained.

-

Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–5 °C.

-

Addition: Dissolve DIAD (14.0 g, 69.1 mmol) in THF (20 mL) and transfer to the addition funnel. Add dropwise over 45 minutes.

-

Critical Control: Maintain internal temperature < 10 °C. The reaction is exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–16 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (Hexane:EtOAc 1:1). Target: < 2% unreacted phenol.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Triturate the residue with Diethyl Ether or MTBE (100 mL) to precipitate Triphenylphosphine oxide (

). -

Filter off the solid oxide by-product.

-

Wash the filtrate with 1N NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine.

-

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the Nitro Ether .

-

Step 2: Nitro Reduction to Aniline

Objective: Convert the nitro group to the amine to yield the final intermediate.

-

Charge: Dissolve the Nitro Ether (from Step 1) in Ethanol (10 V) and Water (2 V).

-

Activation: Add Ammonium Chloride (

, 5.0 eq) and Iron Powder (4.0 eq). -

Reflux: Heat the mixture to 70–80 °C (Reflux) for 2–4 hours.

-

Filtration: Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Dilute with EtOAc and wash with water.[8] Dry the organic layer and concentrate to yield 3-chloro-4-(pyridin-2-ylmethoxy)aniline .

Process Workflow & Hazard Analysis

The following workflow integrates safety checkpoints with the operational sequence.

Figure 2: Operational workflow for the Mitsunobu coupling step.

Safety & Hazards (E-E-A-T)

-

DIAD/DEAD: Shock sensitive and potentially explosive if heated under confinement. Toxic if inhaled. Always handle in a fume hood.

-

2-Pyridinemethanol: Irritant. Avoid contact with skin and eyes.

-

Triphenylphosphine: Sensitizer.

-

Waste Disposal: The Mitsunobu reaction generates significant phosphorus waste (

) and hydrazine derivatives. Segregate waste streams according to EH&S protocols.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | The Mitsunobu reaction is strictly anhydrous. Ensure THF is distilled or from a dry solvent system (KF < 100 ppm). |

| Incomplete Conversion | Steric hindrance | The 2-chloro substituent on the phenol adds steric bulk. Increase reaction time or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for higher reactivity. |

| Difficult Purification | If precipitation fails, use a wash with |

References

-

Tsou, H. R., et al. (2005).[5][7] "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 48(4), 1107–1131.[7][10]

-

Rabindran, S. K., et al. (2004). "Antitumor Activity of HKI-272, an Irreversible Inhibitor of ErbB-2."[7] Cancer Research, 64(11), 3958–3965.

-

Bernatowicz, M. S., et al. (2009). "Maleate Salts of (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide." World Intellectual Property Organization, WO/2009/052264. [11]

-

Swain, S. P., et al. (2024). "Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H." ChemRxiv.

Sources

- 1. guidechem.com [guidechem.com]

- 2. (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate; CAS No.: 915942-22-2; Synonyms: Neratinib Maleate [chemshuttle.com]

- 3. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 4. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

- 8. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 9. CN108467360B - Preparation method and intermediate of apatinib - Google Patents [patents.google.com]

- 10. CN103265530A - Preparation method of neratinib - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with 2-Pyridinemethanol Linkers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 2-Pyridinemethanol in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their high porosity, tunable pore size, and large surface area make them highly attractive for a myriad of applications, including gas storage, catalysis, and drug delivery.[2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF.[4]

This application note focuses on the use of 2-Pyridinemethanol as a functional linker in the synthesis of bespoke MOFs. The 2-Pyridinemethanol linker offers a unique combination of a pyridyl nitrogen atom for strong coordination to the metal center and a hydroxyl group. This hydroxyl functionality can act as a coordination site, a point for post-synthetic modification, or introduce specific chemical properties such as hydrophilicity and hydrogen bonding capabilities within the pores of the MOF.[5] These features are particularly advantageous for applications in catalysis and drug delivery, where interactions with guest molecules are paramount.[6]

This guide provides a comprehensive overview of the synthesis of MOFs incorporating 2-Pyridinemethanol, detailing the underlying coordination chemistry, providing step-by-step synthesis protocols, and exploring their potential applications in drug development and catalysis.

The Coordination Chemistry of 2-Pyridinemethanol in MOF Formation

The versatility of 2-Pyridinemethanol as a linker stems from its ability to coordinate with metal centers in various modes. The pyridyl nitrogen atom readily coordinates to a wide range of metal ions, while the hydroxyl group can either remain as a pendant, non-coordinating group or participate in the formation of the framework by coordinating to a metal center. This dual functionality allows for the construction of MOFs with diverse topologies and chemical environments.

In mixed-linker systems, where 2-Pyridinemethanol is used in conjunction with other organic linkers such as dicarboxylic acids, it can act as a modulating linker, influencing the final structure and properties of the MOF.[7] The coordination environment of the metal ion is a key factor in determining the overall structure of the MOF. For instance, in zinc-based MOFs, the Zn(II) ion typically adopts a tetrahedral or distorted square pyramidal coordination geometry, coordinating with both the pyridyl nitrogen of the 2-Pyridinemethanol and the carboxylate oxygen atoms of the co-linker.[4][8]

Caption: Coordination modes of 2-Pyridinemethanol in a mixed-linker MOF.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Mixed-Linker Zn-MOF with 2-Pyridinemethanol

This protocol describes a representative solvothermal synthesis of a zinc-based MOF using 2-Pyridinemethanol and 1,4-benzenedicarboxylic acid (BDC) as mixed linkers. The solvothermal method is widely employed for MOF synthesis as it often yields crystalline products suitable for structural analysis.[9]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

2-Pyridinemethanol (C₆H₇NO)

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Equipment:

-

20 mL scintillation vials or Teflon-lined autoclave

-

Oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

Precursor Solution Preparation:

-

In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (0.5 mmol) and 1,4-benzenedicarboxylic acid (0.25 mmol) in 10 mL of DMF.

-

To this solution, add 2-Pyridinemethanol (0.25 mmol).

-

Cap the vial tightly.

-

-

Solvothermal Reaction:

-

Place the sealed vial in a preheated oven at 120°C for 48 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.[2]

-

-

Isolation and Purification:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Collect the crystalline product by centrifugation.

-

Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and solvent molecules trapped within the pores.

-

-

Activation:

-

Dry the purified MOF under vacuum at 80°C for 12 hours to remove the solvent molecules from the pores, a process known as activation. This step is crucial for achieving a porous material with a high surface area.

-

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Characterization of 2-Pyridinemethanol-based MOFs

The successful synthesis and desired properties of the MOF should be confirmed through a suite of characterization techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the linkers to the metal centers by observing shifts in the characteristic vibrational bands of the functional groups.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which are critical parameters for applications in gas storage, catalysis, and drug delivery.[10][11]

Table 1: Representative Physicochemical Properties of MOFs

| MOF Material | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Zn₂(BDC)₂(DABCO) | Zn(II) | ~1300 | ~0.6 | [12] |

| MOF-5 | Zn(II) | >3000 | >1.0 | [13] |

| DUT-32 | Zn(II) | 6411 | 3.16 | [14] |

| NU-1103 | Zr(IV) | 6550 | - | [15] |

Note: The data presented are for representative MOFs and may not directly correspond to MOFs synthesized with 2-Pyridinemethanol. The properties of 2-Pyridinemethanol-based MOFs will depend on the specific synthesis conditions and the other linkers used.

Applications in Drug Development and Catalysis

The incorporation of the hydroxyl group from the 2-Pyridinemethanol linker into the MOF structure opens up a range of possibilities for applications in drug delivery and catalysis.

Drug Delivery

The hydroxyl groups within the pores of the MOF can form hydrogen bonds with drug molecules containing complementary functional groups, such as carboxylic acids or amines.[16] This can lead to a higher drug loading capacity and a more controlled release profile.[17] Furthermore, the pyridyl group can also interact with drug molecules through π-π stacking interactions.[15] The tunable pore size of MOFs also allows for the encapsulation of a wide range of drug molecules.[6]

Protocol 2: Drug Loading in a 2-Pyridinemethanol-based MOF

-

Activation: Ensure the MOF is fully activated as described in Protocol 1.

-

Drug Solution Preparation: Prepare a solution of the desired drug in a suitable solvent at a known concentration.

-

Loading: Immerse a known mass of the activated MOF in the drug solution and stir at room temperature for 24-48 hours.

-

Isolation: Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove any surface-adsorbed drug molecules.

-

Quantification: Determine the amount of drug loaded into the MOF by measuring the change in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

Catalysis

The hydroxyl groups on the 2-Pyridinemethanol linker can act as Brønsted acid sites, catalyzing a variety of organic transformations.[18] Additionally, the metal nodes themselves can act as Lewis acid sites.[19] The well-defined porous structure of MOFs can also impart size and shape selectivity to the catalytic reactions.[2] MOFs with exposed hydroxyl groups have shown promise in a range of catalytic reactions, including oxidation and condensation reactions.[5] For instance, copper-based MOFs have been investigated as catalysts for various organic reactions.[20]

Protocol 3: Catalytic Activity Testing

-

Catalyst Preparation: Activate the 2-Pyridinemethanol-based MOF as described in Protocol 1.

-

Reaction Setup: In a reaction vessel, combine the substrate, reagent, and a catalytic amount of the activated MOF in a suitable solvent.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Catalyst Recovery: After the reaction is complete, recover the MOF catalyst by centrifugation or filtration. The recovered catalyst can be washed, reactivated, and reused to test for its recyclability.

Conclusion and Future Outlook

The use of 2-Pyridinemethanol as a linker in the synthesis of Metal-Organic Frameworks provides a versatile platform for the design of functional materials with tailored properties. The presence of both a coordinating pyridyl group and a functional hydroxyl group allows for the creation of MOFs with unique chemical environments within their pores, making them highly suitable for applications in drug delivery and catalysis. The detailed protocols provided in this application note serve as a starting point for researchers to explore the exciting possibilities of these materials. Further research into the synthesis of novel 2-Pyridinemethanol-based MOFs with different metal ions and co-linkers will undoubtedly lead to the development of advanced materials with enhanced performance in a wide range of applications.

References

-

Nanomedicine Research Journal. (n.d.). Preparation and evaluation of Zn2(BDC)2(DABCO) MOF-hydroxyapatite nanocomposite to remove tetracycline from aqueous solution. Retrieved from [Link]

-

ResearchGate. (2025). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]

-

Wikipedia. (2026). Metal–organic framework. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Crystal Structure and Characterization of Two Cobalt (II) Complexes Based on Pyridine Carboxylic Acid Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Retrieved from [Link]

-

ResearchGate. (2020). Zinc and Cadmium Complexes of Pyridinemethanol Carboxylates: Metal Carboxylate Zwitterions and Metal–Organic Frameworks. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. Retrieved from [Link]

-

Chinese Chemical Society. (2024). Well-Defined Microenvironment in Metal–Organic Frameworks Enable Green, Benign, and Isolation-Free Catalytic Oxidation Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

-

ResearchGate. (2025). MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A new metal–organic framework with ultra-high surface area. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Coordination environment of Zn(II) ions in MOF; (b) Two fold.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides. Retrieved from [Link]

-

SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. Retrieved from [Link]

-

Northwestern University. (2015). Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Strategies for the application of metal–organic frameworks in catalytic reactions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Two new Zn (II) bdc Metal-Organic Frameworks based on benzene 1, 4-dicarboxylic acid: Synthesis, Crystal structures, Luminescent properties and Electrochemical studies. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Retrieved from [Link]

-

Taylor & Francis Online. (2024). A facile synthesis of bimetallic Ni/Co-BTC hollow MOFs for effective removal of congo red. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Retrieved from [Link]

-

MDPI. (n.d.). Highly Water-Stable Zinc Based Metal–Organic Framework: Antibacterial, Photocatalytic Degradation and Photoelectric Responses. Retrieved from [Link]

-

ACS Publications. (2026). Copper-Based Metal–Organic Frameworks for Sustainable Catalysis: Mechanistic Insights, Stability, and Emerging Research Direct. Retrieved from [Link]

-

ACS Publications. (n.d.). Ambient Pressure Fabrication of CuxZn1–x(BDC)2DABCO Thin Films Through Spin-Coating and Their Temperature-Dependent Structural Development. Retrieved from [Link]

-

ResearchGate. (n.d.). A Step by step synthesis of Ni-Co MOF via hydrothermal technique and.... Retrieved from [Link]

-

ResearchGate. (n.d.). B.E.T. surface area and total pore volume of synthesized MOFs. Retrieved from [Link]

-

ResearchGate. (n.d.). The Zn(II) atom coordination environment in 2.. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanomedicine-rj.com [nanomedicine-rj.com]

- 13. researchgate.net [researchgate.net]

- 14. A new metal–organic framework with ultra-high surface area - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 16. Applications of Metal-Organic Frameworks as Drug Delivery Systems | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chinesechemsoc.org [chinesechemsoc.org]

- 19. Strategies for the application of metal–organic frameworks in catalytic reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01175A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

Abstract & Strategic Overview

This application note details the protocol for converting 2-pyridinemethanol to 2-(chloromethyl)pyridine hydrochloride using thionyl chloride (

Unlike benzyl chloride, the free base of 2-(chloromethyl)pyridine is highly unstable at room temperature. It undergoes rapid intermolecular self-alkylation (bimolecular polymerization) to form a colored, water-soluble quaternary ammonium salt (poly-pyridinium species). Therefore, isolation as the hydrochloride salt is not just a preference; it is a chemical necessity to prevent product degradation into a "black tar."

This guide focuses on a Self-Validating Protocol that ensures the nitrogen remains protonated throughout the workflow, maximizing yield and shelf-life.

Chemical Mechanism & Stability Logic

The Reaction Pathway

The reaction proceeds via the formation of an alkyl chlorosulfite intermediate. The key to success is the in-situ generation of

Mechanism Diagram: The following diagram illustrates the activation of the alcohol and the critical role of the HCl salt in preventing polymerization.

Figure 1: Reaction mechanism highlighting the divergence between the stable salt form and the unstable free base path.

Safety & Hazard Assessment (E-E-A-T)[1]

Critical Warning: 2-(Chloromethyl)pyridine hydrochloride is a potent alkylating agent. It shares structural analogies with nitrogen mustards.[1]

| Hazard Class | Description | Precaution |

| Corrosive (H314) | Causes severe skin burns and eye damage.[2][3] | Wear full PPE including face shield and chemically resistant gloves (Nitrile/Neoprene). |

| Acute Toxicity (H302) | Harmful if swallowed.[4][2][5] | Do not eat/drink in the lab. Wash hands thoroughly after handling.[3][5] |

| Vesicant-like | High concentrations can blister skin. | Treat all solid spills as severe contact hazards. |

| Gas Evolution | Releases | All operations must be performed in a functioning fume hood. |

Experimental Protocol

Materials & Equipment

-

Substrate: 2-Pyridinemethanol (CAS: 586-98-1)

-

Reagent: Thionyl Chloride (

, Reagent Grade, >99%) -

Solvent: Dichloromethane (DCM) (Anhydrous preferred) or Toluene (for azeotropic removal).

-

Equipment: 3-neck round bottom flask, reflux condenser,

drying tube or

Step-by-Step Methodology

Step 1: Setup and Cooling

-

Charge the 3-neck flask with 2-pyridinemethanol (10.0 g, 91.6 mmol) and DCM (50 mL) .

-

Note: The alcohol may not fully dissolve initially; this is acceptable.

-

Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Addition of Thionyl Chloride

-

Measure Thionyl Chloride (13.1 g, 8.0 mL, 110 mmol, 1.2 eq) into the addition funnel.

-

Add

dropwise over 30–45 minutes . -

Observation: Vigorous gas evolution (

, -

Causality: Slow addition prevents thermal runaway and loss of solvent/reagent.

Step 3: Reaction (Reflux)

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to warm to room temperature (stir for 30 mins).

-

Heat the mixture to reflux (approx. 40 °C for DCM) for 2 hours .

-

Checkpoint: The solution should become clear.

Step 4: Workup & Isolation (The "Salt" Method)

-

Do not quench with water/base. (This would generate the unstable free base).

-